Boc-N-Me-D-Met-OH

Peptide stereochemistry Enzymatic degradation resistance Backbone conformational control

Boc‑N‑Me‑D‑Met‑OH uniquely combines Boc protection, N‑methylation, and D‑chirality in a single methionine building block. The Boc group enables acidolytic deprotection in standard SPPS, while the N‑methyl substitution eliminates a backbone H‑bond donor—enhancing proteolytic stability and restricting φ/ψ angles. The D‑stereochemistry further resists endogenous proteases, making this compound irreplaceable for SAR studies at methionine cleavage sites. The thioether side chain also provides a chemoselective handle for oxidation/alkylation. Accept no substitute when N‑methyl‑D‑Met conformation and metabolic stability are critical.

Molecular Formula C11H21NO4S
Molecular Weight 263.36 g/mol
Cat. No. B8610728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-D-Met-OH
Molecular FormulaC11H21NO4S
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O
InChIInChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
InChIKeyFLASRJKXDLPTOJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-D-Met-OH: Product Class and Core Characteristics for Peptide Synthesis Sourcing


Boc-N-Me-D-Met-OH (CAS 91292-55-6; molecular formula C₁₁H₂₁NO₄S; molecular weight 263.36 g/mol) is an N-methylated D-amino acid building block protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group, supplied as a solid with a typical purity of ≥95% (HPLC) . The compound belongs to the class of orthogonally protected N-alkyl amino acids employed in Boc-based solid-phase peptide synthesis (SPPS), where the Boc group enables selective amine protection and acidolytic removal while the N-methyl substitution eliminates a hydrogen bond donor from the peptide backbone [1]. The D-methionine stereochemistry confers resistance to endogenous proteases in biological contexts, and the thioether-containing side chain provides a unique chemical handle distinct from other alkyl side chain N-methyl-D-amino acids .

Why Generic Substitution Fails: Critical Differentiators of Boc-N-Me-D-Met-OH


N-methylated amino acids are not functionally interchangeable with their non-methylated counterparts, nor can L-enantiomers substitute for D-enantiomers without fundamentally altering the peptide's conformational ensemble, metabolic stability, and biological activity profile. Boc-N-Me-D-Met-OH differs from Boc-D-Met-OH (MW 249.33 g/mol) by the addition of an N-methyl group that sterically restricts backbone φ and ψ angles and eliminates one hydrogen bond donor capacity [1]. This modification increases peptide lipophilicity, reduces aqueous solubility, and confers resistance to proteolytic degradation at the Met residue position [1]. Furthermore, the D-stereochemistry at the α-carbon, combined with N-methylation, produces a backbone conformational preference that cannot be replicated by Boc-N-Me-L-Met-OH or by non-methylated D-Met building blocks [2]. These three distinct structural features—Boc protection, N-methylation, and D-chirality—each impose unique synthetic and functional consequences that preclude straightforward substitution in any research or industrial workflow requiring precise stereochemical and conformational control.

Boc-N-Me-D-Met-OH Quantitative Differentiation Evidence


D-Methionine Enantiomer Selection: Stereochemical Control for Protease Resistance and Conformational Integrity

Boc-N-Me-D-Met-OH incorporates D-methionine stereochemistry at the α-carbon, in contrast to the naturally occurring L-methionine building block Boc-N-Me-Met-OH. N-methylated D-amino acids introduce specific stereochemical control distinct from their L-counterparts, with the D-methionine enantiomer conferring increased resistance to endogenous proteases in biological contexts . The combination of D-chirality with N-methylation produces a backbone conformation that differs substantially from L-configured N-methyl amino acids. Conformational energy computations on Boc-amino acid N'-methylamides demonstrate that trans and cis conformations of the urethane amide bond have nearly equal energies, in contrast to the peptide bond where trans has much lower energy, and this energetic landscape is further modulated by the chirality at the α-carbon [1].

Peptide stereochemistry Enzymatic degradation resistance Backbone conformational control

N-Methylation Backbone Modification: Reduced Hydrogen Bond Capacity for Altered Peptide Physicochemical Profile

Boc-N-Me-D-Met-OH contains an N-methyl group on the α-nitrogen, which eliminates one hydrogen bond donor capacity relative to non-methylated Boc-D-Met-OH. N-methylation removes a hydrogen bond donor from the peptide backbone, reducing the overall hydrogen-bonding capacity of the peptide and thereby increasing lipophilicity [1]. This modification directly translates to improved passive membrane permeability by decreasing the energetic penalty of transferring the peptide from aqueous solution into the lipid bilayer of a cell membrane [1]. The N-methyl group also adds steric bulk that restricts conformational freedom of the peptide backbone, potentially stabilizing specific turn or helical structures depending on sequence context [1].

Peptide backbone modification Hydrogen bonding Membrane permeability

N-Methylated Boc-Amino Acid Coupling Efficiency: Requirement for Specialized Activation Reagents

Boc-N-methyl amino acids, including Boc-N-Me-D-Met-OH, exhibit reduced coupling efficiency with standard peptide coupling reagents due to N-carboxyanhydride (NCA) formation as a competing side reaction. Activation of Boc-amino acids and Boc-N-methyl amino acids leads to the corresponding NCA, a side reaction that explains the low yields obtained when coupling N-methyl amino acids; this side reaction was not observed with Z- or Fmoc-protective groups [1]. For Boc-N-methyl amino acids, specialized coupling reagents such as PyBroP or PyCloP (halotripyrrolidinophosphonium hexafluorophosphates) are required for efficient coupling onto N-methylated N-termini [2]. The coupling challenge is inherent to the Boc-N-methyl combination and distinguishes this building block from non-methylated Boc-amino acids or Fmoc-N-methyl-amino acids.

Peptide coupling SPPS efficiency NCA side reaction

Boc Protecting Group Orthogonality: Acid-Labile Protection Compatible with Cbz and Fmoc Strategies

The Boc protecting group on Boc-N-Me-D-Met-OH provides acid-labile amine protection orthogonal to benzyl carbamate (Cbz) and base-labile Fmoc protecting groups. Boc is stable to catalytic hydrogenolysis but more acid-sensitive than Cbz; when Boc and Cbz are simultaneously present, Cbz can be removed by catalytic hydrogenolysis while Boc remains intact, or Boc can be removed by acidolysis while Cbz remains unaffected, enabling excellent orthogonal protection strategies [1]. Additionally, selective thermal N-Boc deprotection can be effected in continuous flow in the absence of an acid catalyst, with optimum results obtained in methanol or trifluoroethanol . The Boc group is also stable to alkaline hydrolysis, hydrazinolysis, and most nucleophiles [1].

Protecting group orthogonality SPPS strategy Selective deprotection

Methionine Thioether Side Chain: Unique Chemical Handle and Oxidation Sensitivity

Boc-N-Me-D-Met-OH contains a methionine thioether side chain (-CH₂CH₂SCH₃) that distinguishes it from other Boc-N-methyl-D-amino acids bearing alkyl side chains such as Boc-N-Me-D-Val-OH, Boc-N-Me-D-Leu-OH, or Boc-N-Me-D-Ile-OH. The thioether sulfur provides a nucleophilic site for chemoselective modifications, enables methionine-specific oxidation to sulfoxide or sulfone derivatives, and contributes unique conformational properties through sulfur-aromatic interactions and methionine-aromatic motifs in peptide structure [1]. The thioether also confers distinct hydrophobicity and side chain conformational flexibility compared to branched alkyl side chains found in valine or isoleucine analogs .

Methionine chemistry Side chain functionalization Oxidation

Enantiomeric Purity and Analytical Characterization: HPLC Purity Specification for Quality Assurance

Boc-N-Me-D-Met-OH is supplied with a minimum purity specification of 95% as determined by HPLC, as documented by commercial suppliers . The D-stereochemistry at the α-carbon is intrinsic to the compound's identity, distinguishing it from the L-enantiomer Boc-N-Me-L-Met-OH and from racemic mixtures. While the D-configuration confers protease resistance and specific conformational properties, the enantiomeric purity of the supplied material must be verified independently for applications requiring strict stereochemical fidelity, as epimerization during coupling of N-methyl amino acids is a recognized concern in peptide synthesis .

Enantiomeric purity Quality control HPLC analysis

Boc-N-Me-D-Met-OH: Primary Application Scenarios Based on Verified Differentiation


Boc-Based Solid-Phase Peptide Synthesis Incorporating Protease-Resistant D-Methionine Residues

Boc-N-Me-D-Met-OH is employed in Boc-SPPS workflows requiring site-specific incorporation of a D-configured, N-methylated methionine residue. The Boc protecting group enables compatibility with standard Boc-SPPS protocols using TFA deprotection, while the D-stereochemistry provides resistance to enzymatic degradation at the methionine position . This scenario is particularly relevant for synthesizing peptide analogs for structure-activity relationship (SAR) studies where methionine residues are identified as proteolytic cleavage sites, and where N-methylation further enhances metabolic stability by shielding the peptide bond from proteolytic enzymes [1].

Backbone Conformational Restriction Studies in Peptidomimetic Design

The combination of D-chirality and N-methylation in Boc-N-Me-D-Met-OH introduces significant conformational constraints on the peptide backbone. N-methylation restricts φ and ψ angle flexibility and eliminates one hydrogen bond donor, altering the peptide's conformational ensemble in a manner dependent on the stereochemistry of adjacent residues [1]. This building block is appropriate for systematic N-methyl scanning of bioactive peptide sequences at methionine positions, enabling assessment of how backbone methylation affects target binding affinity and conformational stability. Conformational energy computations on Boc-amino acid N'-methylamides demonstrate that trans and cis urethane amide bond conformations have nearly equal energies, a property that influences the overall peptide folding landscape [1].

Orthogonal Protection Strategies Requiring Acid-Labile Amine Masking

Boc-N-Me-D-Met-OH is selected when orthogonal protection strategies demand an acid-labile N-protecting group that remains stable under hydrogenolysis conditions. This enables simultaneous use of Cbz-protected residues (removed via catalytic hydrogenolysis) alongside Boc protection, or Fmoc-protected residues (removed via base) alongside Boc in orthogonal schemes . The Boc group is stable to alkaline hydrolysis and hydrazinolysis, providing predictable compatibility with a range of synthetic transformations . Additionally, selective thermal Boc deprotection in continuous flow without acid catalyst offers a non-acidic deprotection alternative for acid-sensitive peptide constructs [1].

Methionine-Specific Chemical Modification and Oxidation Studies

The methionine thioether side chain in Boc-N-Me-D-Met-OH provides a unique chemical handle not available in alkyl side chain N-methyl-D-amino acids. This enables chemoselective modification of the methionine residue through oxidation to sulfoxide or sulfone derivatives, alkylation at the sulfur, or exploitation of methionine-specific conformational switching . In peptide and peptidomimetic design, the methionine side chain contributes to conformational plasticity and can participate in sulfur-aromatic interactions that influence tertiary structure. Boc-N-Me-D-Met-OH thus serves as the building block of choice when methionine-specific side chain chemistry must be combined with the stability and conformational benefits of N-methylation and D-stereochemistry.

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